molecular formula C21H26N2O2 B14989735 1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B14989735
M. Wt: 338.4 g/mol
InChI Key: VIOPWJMWJCJPCU-UHFFFAOYSA-N
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Description

1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole ring, a dimethylphenoxy group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethylphenoxy Group: This step involves the nucleophilic substitution reaction of the benzodiazole intermediate with 3-(3,4-dimethylphenoxy)propyl halide.

    Introduction of the Propanol Moiety: The final step involves the reduction of the intermediate compound to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.

    Substitution: The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity, while the propanol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3,4-Dimethylphenoxy)propyl]piperidine: Shares the dimethylphenoxy group but has a piperidine ring instead of a benzodiazole ring.

    3-(3,4-Dimethylphenoxy)propanoic acid: Similar structure but lacks the benzodiazole ring and propanol moiety.

Uniqueness

1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the combination of its benzodiazole ring, dimethylphenoxy group, and propanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C21H26N2O2/c1-4-20(24)21-22-18-8-5-6-9-19(18)23(21)12-7-13-25-17-11-10-15(2)16(3)14-17/h5-6,8-11,14,20,24H,4,7,12-13H2,1-3H3

InChI Key

VIOPWJMWJCJPCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC(=C(C=C3)C)C)O

Origin of Product

United States

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